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molecular formula C10H12O2 B1330400 O-Cresyl glycidyl ether CAS No. 2210-79-9

O-Cresyl glycidyl ether

Cat. No. B1330400
M. Wt: 164.2 g/mol
InChI Key: KFUSXMDYOPXKKT-UHFFFAOYSA-N
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Patent
US04321398

Procedure details

A solution of ortho-cresol (64.8 g., 0.6 mole), epichlorohydrin (330 g., 3.6 mole), and piperidine (5 drops) was allowed to react and the product was isolated using the same methods outlined hereinabove in Example 1. Concentration of the methylene chloride extract gave 95 g. of crude epoxide (IIb) which was used without further purification.
Quantity
64.8 g
Type
reactant
Reaction Step One
Quantity
330 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:9]([CH:11]1[O:13][CH2:12]1)Cl>N1CCCCC1>[O:13]1[CH2:12][CH:11]1[CH2:9][O:7][C:6]1[CH:5]=[CH:4][CH:3]=[CH:2][C:1]=1[CH3:8]

Inputs

Step One
Name
Quantity
64.8 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Step Two
Name
Quantity
330 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
CUSTOM
Type
CUSTOM
Details
the product was isolated
EXTRACTION
Type
EXTRACTION
Details
Concentration of the methylene chloride extract
CUSTOM
Type
CUSTOM
Details
gave 95 g
CUSTOM
Type
CUSTOM
Details
of crude epoxide (IIb) which was used without further purification

Outcomes

Product
Name
Type
Smiles
O1C(COC2=C(C=CC=C2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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